molecular formula C21H18BrClN4O2 B4596345 5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one

5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one

Cat. No.: B4596345
M. Wt: 473.7 g/mol
InChI Key: KRLHGIKPDMVBBC-UHFFFAOYSA-N
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Description

5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Properties

IUPAC Name

5-[4-(3-bromobenzoyl)piperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN4O2/c22-16-6-4-5-15(13-16)20(28)26-11-9-25(10-12-26)18-14-24-27(21(29)19(18)23)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHGIKPDMVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one

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